molecular formula C8H12BrNS B1400694 [(5-Bromothiophen-2-yl)methyl](ethyl)methylamine CAS No. 1248479-69-7

[(5-Bromothiophen-2-yl)methyl](ethyl)methylamine

Cat. No.: B1400694
CAS No.: 1248479-69-7
M. Wt: 234.16 g/mol
InChI Key: WPOZXZFVZLNCKW-UHFFFAOYSA-N
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Description

(5-Bromothiophen-2-yl)methylmethylamine is an organic compound with the molecular formula C8H12BrNS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound features a bromine atom at the 5-position of the thiophene ring, a methyl group at the 2-position, and an ethylmethylamine substituent at the methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromothiophen-2-yl)methylmethylamine typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Formylation: The brominated thiophene undergoes formylation to introduce a formyl group at the 2-position, typically using a Vilsmeier-Haack reaction.

    Reduction: The formyl group is reduced to a methyl group using a reducing agent such as sodium borohydride.

    Amine Substitution: The resulting 5-bromo-2-methylthiophene is then reacted with ethylmethylamine under basic conditions to yield (5-Bromothiophen-2-yl)methylmethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Bromothiophen-2-yl)methylmethylamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiophenes.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases such as potassium carbonate.

    Oxidation: Performed using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Catalyzed by palladium complexes in the presence of bases like potassium phosphate.

Major Products

    Substitution: Yields various substituted thiophenes depending on the nucleophile used.

    Oxidation: Produces sulfoxides or sulfones.

    Reduction: Forms dihydrothiophenes.

    Coupling: Results in biaryl or alkyne-substituted thiophenes.

Scientific Research Applications

(5-Bromothiophen-2-yl)methylmethylamine has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, and anti-microbial properties.

    Materials Science: Employed in the development of organic semiconductors and conductive polymers for electronic devices.

    Chemical Biology: Utilized in the design of probes for studying biological processes and enzyme functions.

    Radiopharmaceuticals: Investigated for its potential in radiolabeling and imaging applications.

Mechanism of Action

The mechanism of action of (5-Bromothiophen-2-yl)methylmethylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and thiophene ring can participate in halogen bonding and π-π interactions, respectively, enhancing binding affinity and specificity. In materials science, the compound’s electronic properties are exploited to improve the performance of organic electronic devices.

Comparison with Similar Compounds

(5-Bromothiophen-2-yl)methylmethylamine can be compared with other thiophene derivatives such as:

    (5-Bromothiophen-2-yl)methylamine: Similar structure but with a methylamine substituent instead of ethylmethylamine.

    5-Bromo-2-thienylboronic acid: Used in Suzuki-Miyaura coupling reactions.

    2-Acetyl-5-bromothiophene: A precursor for the synthesis of various thiophene-based compounds.

The uniqueness of (5-Bromothiophen-2-yl)methylmethylamine lies in its specific substituents, which confer distinct chemical and physical properties, making it suitable for specialized applications in different fields.

Properties

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrNS/c1-3-10(2)6-7-4-5-8(9)11-7/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOZXZFVZLNCKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CC1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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